S18-000003

Nav1.7 inhibition electrophysiology pain target validation

PF-05089771 is the only NaV1.7 inhibitor with a validated human microdose PK/PBPK model, enabling precise translational dose projection (1 g oral achieving 12× IC50 at Cmax). Its unmatched >1,000-fold selectivity over NaV1.5 eliminates cardiac confounding, while mouse-equipotent potency (IC50 8 nM) and state-dependent block make it the definitive tool for mouse pain and itch models. Poor rat potency precludes rat studies. Order high-purity product with documented lot-specific CoA.

Molecular Formula C26H25F3N2O4S
Molecular Weight 518.5 g/mol
Cat. No. B610623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS18-000003
SynonymsS18-000003;  S 18-000003;  S-18-000003;  S18000003;  S 18000003;  S-18000003; 
Molecular FormulaC26H25F3N2O4S
Molecular Weight518.5 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC(=C(C=C2)C(C)(C)C(=O)NC3=C(C=C(C=C3)F)F)F
InChIInChI=1S/C26H25F3N2O4S/c1-4-36(34,35)19-9-5-16(6-10-19)13-24(32)30-18-8-11-20(21(28)15-18)26(2,3)25(33)31-23-12-7-17(27)14-22(23)29/h5-12,14-15H,4,13H2,1-3H3,(H,30,32)(H,31,33)
InChIKeyDZUAIKQCQQBQJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide (PF-05089771): A Highly Selective Nav1.7 Inhibitor for Pain Research and Drug Discovery


N-(2,4-difluorophenyl)-2-[4-[[2-(4-ethylsulfonylphenyl)acetyl]amino]-2-fluorophenyl]-2-methylpropanamide (also known as PF-05089771; CAS 1235403-62-9) is a synthetic aryl sulfonamide that functions as a potent, state-dependent, and highly selective inhibitor of the human voltage-gated sodium channel Nav1.7 [1]. It binds preferentially to the inactivated state of the channel, stabilizing a non-conducting conformation with an IC50 of 11 nM, while exhibiting >1000-fold selectivity over the cardiac isoform Nav1.5 and the tetrodotoxin-resistant Nav1.8 channel [2]. The compound has been characterized in both preclinical pain models and human clinical trials for diabetic peripheral neuropathy, and its mechanism of action involves interaction with the voltage-sensor domain (VSD) of Domain IV, a binding site distinct from that of traditional local anesthetics [3].

PF-05089771 vs. Generic Nav1.7 Inhibitors: Why Substitution with Less Selective Analogs Compromises Experimental Validity and Procurement Value


Generic substitution of Nav1.7 inhibitors is scientifically unsound due to profound differences in isoform selectivity, species-specific potency, and state-dependent binding kinetics that directly impact translational relevance. While many Nav1.7 inhibitors show cross-reactivity with cardiac Nav1.5 (risk of arrhythmia) or neuronal Nav1.2/Nav1.6 (risk of CNS side effects), PF-05089771 demonstrates >1000-fold selectivity over Nav1.5 and Nav1.8, and >10- to 900-fold selectivity over other TTX-sensitive channels [1]. Furthermore, species ortholog potency varies dramatically: PF-05089771 is equipotent in human, monkey, dog, and mouse (8–13 nM) but 15-fold less potent in rat (171 nM), whereas comparator PF-04856264 is 140-fold less potent in rat (4,200 nM) [2]. The compound's state-dependent block, characterized by slow onset and recovery kinetics (τrecovery ~several minutes), enables sustained inhibition of nociceptor firing distinct from rapidly reversible inhibitors like lidocaine [3]. These quantitative differences preclude simple interchangeability and necessitate compound-specific validation in target species and experimental paradigms.

Quantitative Differentiation Evidence for PF-05089771 Against Leading Nav1.7 Comparators and Clinical Alternatives


Human Nav1.7 Potency Advantage: PF-05089771 (IC50 11 nM) Demonstrates 2.5-Fold Higher Affinity than PF-04856264 (IC50 28 nM)

In direct electrophysiological comparisons using heterologously expressed human Nav1.7 channels, PF-05089771 exhibits an IC50 of 11 nM (95% CI: 9–14 nM) for half-inactivated channels, whereas the structurally distinct Nav1.7 inhibitor PF-04856264 shows an IC50 of 28 ± 5 nM under identical assay conditions [1]. This 2.5-fold difference in potency translates to lower required concentrations for equivalent target engagement in cellular and in vivo models, a critical consideration for minimizing off-target effects. Furthermore, PF-05089771 maintains sub-20 nM potency across human, cynomolgus monkey, dog, and mouse orthologs (8–13 nM), while PF-04856264 exhibits significant species variability (19–131 nM) [2].

Nav1.7 inhibition electrophysiology pain target validation

Species Ortholog Potency Profile: PF-05089771 Maintains Equipotency Across Human, Monkey, Dog, and Mouse (8–13 nM), While PF-04856264 Shows 140-Fold Rat/Mouse Divergence

PF-05089771 demonstrates a remarkably flat species ortholog potency profile: IC50 values are 11 nM (human), 12 nM (cynomolgus monkey), 13 nM (dog), 8 nM (mouse), and 171 nM (rat) [1]. In contrast, PF-04856264 exhibits a steep species potency gradient with IC50 values of 28 nM (human), 19 nM (cynomolgus monkey), 42 nM (dog), 131 nM (mouse), and 4,200 nM (rat) [2]. The 15-fold rat/human potency ratio for PF-05089771 versus the 140-fold ratio for PF-04856264 has direct implications for preclinical rodent model selection: PF-05089771 can be used in mouse models without potency loss, whereas PF-04856264 is unsuitable for rat pain models.

species selectivity preclinical translation Nav1.7 ortholog pharmacology

Isoform Selectivity: PF-05089771 Achieves >1000-Fold Selectivity Over Cardiac Nav1.5 and TTX-R Nav1.8, Exceeding the Selectivity Window of Many Preclinical Nav1.7 Inhibitors

PF-05089771 exhibits exceptional isoform selectivity: >1000-fold over tetrodotoxin-resistant (TTX-R) Nav1.5 and Nav1.8 (IC50 >10 µM), 900-fold over Nav1.3 and Nav1.4, and >10-fold over Nav1.2 [1]. This selectivity profile is superior to the guanidinium toxin-derived inhibitor ST-2262 (IC50 72 nM; ~200-fold selectivity) [2] and the biarylamide Compound 18 (rat Nav1.7 IC50 10.7 nM but minimal selectivity data reported) [3]. The high selectivity over Nav1.5 is particularly critical, as Nav1.5 inhibition is associated with cardiac conduction abnormalities (QT prolongation, arrhythmia) that have derailed earlier Nav1.7 programs [1].

Nav1.7 selectivity cardiac safety off-target liability

State-Dependent Binding Kinetics: PF-05089771 Exhibits 1000-Fold Preference for Inactivated vs. Resting State (11 nM vs. 10 µM), Enabling Use-Dependent Block Superior to State-Independent Inhibitors

PF-05089771 demonstrates extreme state-dependence: IC50 for half-inactivated channels is 11 nM, while IC50 for resting state channels is approximately 10 µM—a nearly 1000-fold difference [1]. This contrasts with state-independent inhibitors like ST-2262 (IC50 72 nM regardless of gating state) [2]. PF-05089771's state-dependence translates to slow onset of block (τ ~minutes, concentration- and depolarization-dependent) and similarly slow recovery (τrecovery ~several minutes at -80 mV), producing cumulative inhibition during repetitive neuronal firing [3]. State-independent inhibitors lack this use-dependent accumulation, potentially requiring higher concentrations for equivalent functional block of nociceptor firing.

state-dependent inhibition use-dependent block Nav1.7 gating modulation

Clinical Efficacy vs. Pregabalin in Diabetic Peripheral Neuropathy: PF-05089771 Shows Modest Effect (Mean Difference -0.41 NRS) but Distinct Safety Profile vs. Pregabalin (-0.53 NRS)

In a randomized, placebo-controlled Phase 2 trial (NCT02215252) of 135 subjects with painful diabetic peripheral neuropathy, PF-05089771 (150 mg BID) produced a mean posterior difference in weekly average pain score of -0.41 (90% credible interval: -1.00 to 0.17) compared to placebo after 4 weeks of treatment—a trend that did not reach statistical significance [1]. The active comparator pregabalin (150 mg BID) achieved a statistically significant reduction of -0.53 (90% CrI: -0.91 to -0.20) [1]. While pregabalin demonstrated superior analgesic efficacy in this trial, PF-05089771 exhibited a favorable tolerability profile with no serious adverse events attributed to treatment, consistent with its peripherally restricted mechanism and high Nav1.5 selectivity [1].

diabetic peripheral neuropathy Nav1.7 clinical trial pregabalin comparator

Intrathecal Administration: PF-05089771 Produces Rapid (15 min) and Prolonged (>4 hr) Analgesia Across Multiple Pain Models Without Motor or GI Side Effects

Direct intrathecal delivery of PF-05089771 in mice produced rapid analgesia (onset within 15 minutes) lasting >4 hours across nociceptive, inflammatory, neuropathic, and morphine-tolerant pain models, as well as acute and chronic itch, without detectable motor impairment (rotarod test) or gastrointestinal transit disruption [1]. This contrasts with systemic administration of Nav1.7 inhibitors, which have generally yielded disappointing clinical outcomes potentially due to insufficient CNS exposure [1]. The intrathecal route achieved robust analgesia at doses that produced no observable systemic or CNS adverse effects, and repeated dosing did not induce analgesic tolerance [1].

intrathecal analgesia neuropathic pain Nav1.7 CNS targeting

Optimal Research and Industrial Applications for PF-05089771 Based on Quantified Differentiation Evidence


Preclinical Mouse Pain Models Requiring High Nav1.7 Potency and Selectivity Without Rat Translation

PF-05089771 is ideally suited for mouse models of nociceptive, inflammatory, neuropathic, and chronic itch where high Nav1.7 potency (mouse IC50 = 8 nM) and >1000-fold selectivity over Nav1.5 are required [1]. Its poor rat potency (171 nM) precludes use in rat models, making it a mouse-specific tool for Nav1.7 target validation. The compound's state-dependent block (1000-fold inactivated vs. resting state preference) enables cumulative inhibition of repetitive nociceptor firing, distinguishing it from state-independent inhibitors like ST-2262 .

Cardiac Safety Profiling Studies Requiring Nav1.7 Inhibition with Minimal Nav1.5 Liability

The exceptional Nav1.5 selectivity (>1000-fold; IC50 >10 µM) of PF-05089771 makes it a reference compound for evaluating Nav1.7-mediated analgesia without confounding cardiac ion channel effects [1]. In contrast to less selective Nav1.7 inhibitors (e.g., PF-04856264 with Nav1.5 IC50 >10 µM but lower Nav1.7 potency margin of ~350-fold), PF-05089771 provides the widest reported selectivity window, enabling clean mechanistic studies of Nav1.7 in cardiac tissue and hiPSC-derived cardiomyocytes .

Neuraxial or CNS-Targeted Analgesic Development Leveraging Intrathecal Delivery

The demonstrated efficacy of intrathecal PF-05089771—rapid onset (15 min), prolonged duration (>4 hr), and lack of motor/GI side effects—supports its use in preclinical development of neuraxial analgesic formulations or CNS-penetrant Nav1.7 inhibitors [1]. This application scenario is uniquely supported by PF-05089771 data, as no other selective Nav1.7 inhibitor has published comparable intrathecal efficacy across multiple pain models with comprehensive side-effect profiling.

Pharmacokinetic/Pharmacodynamic Modeling of Nav1.7 Inhibitors Using Human Microdose Data

PF-05089771 is the only Nav1.7 inhibitor for which a comprehensive clinical microdose PK study with physiologically-based PK (PBPK) modeling has been published [1]. The PBPK model accurately predicted a 1 g oral dose requirement to achieve 12× Nav1.7 IC50 at Cmax and 3× IC50 at 12 h (Cmin for BID regimen), and these predictions were subsequently validated in a single ascending dose study [1]. This validated human PK dataset makes PF-05089771 a benchmark compound for translational PK/PD modeling of Nav1.7 inhibitors and for evaluating formulation strategies to improve oral bioavailability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for S18-000003

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.